molecular formula C9H6BrFO2 B592033 7-Bromo-5-fluorochroman-4-one CAS No. 1092350-58-7

7-Bromo-5-fluorochroman-4-one

Cat. No. B592033
CAS RN: 1092350-58-7
M. Wt: 245.047
InChI Key: UQVBCMAIWONHLQ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorochroman-4-one is an organic compound with the CAS Number: 1092350-58-7 . It has a molecular weight of 245.05 . The IUPAC name for this compound is 7-bromo-5-fluoro-2,3-dihydro-4H-chromen-4-one .


Molecular Structure Analysis

The molecular formula of this compound is C9H6BrFO2 . The average mass is 245.045 Da, and the monoisotopic mass is 243.953506 Da .


Chemical Reactions Analysis

Chromanone or Chroman-4-one exhibits significant variations in biological activities . It is used as a versatile scaffold exhibiting a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry room .

Scientific Research Applications

Halogenated Compounds in Medicinal Chemistry

Halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been identified as potential building blocks in medicinal chemistry research. These intermediates, due to their unique properties, can be utilized in various syntheses, including the creation of pentasubstituted pyridines with functionalities crucial for chemical manipulations, highlighting the role of halogenated compounds like 7-Bromo-5-fluorochroman-4-one in drug development and medicinal applications (Wu et al., 2022).

Chemosensors and Fluorophores

Compounds with halogen elements are significant in the development of chemosensors. For instance, 4-bromo-2-hydroxyben Rhodamine B hydrazide (RHBr) was designed and utilized as a colorimetric and fluorescent multifunctional chemosensor. Its unique structure, integrating various functional groups, allowed the selective detection of metal ions and molecules like l-phenylalanine (LPA), showcasing the potential of halogenated compounds in the creation of sensors for biological and chemical substances (Zhao et al., 2019).

Organic/Inorganic Semiconductor Hybrid Materials

Halogenated compounds, such as those containing fluoro- and bromo- groups, have been pivotal in the development of hybrid semiconductor materials. The synthesis involving functionalized polyfluorenes and cadmium selenide quantum dots led to hybrid particles exhibiting excellent properties like emission full width and size distribution, highlighting the potential of halogenated compounds in the development of advanced materials for electronics and photonics (de Roo et al., 2014).

Synthesis of Complex Molecules

Halogenated compounds like this compound offer versatile intermediates for the synthesis of complex molecules. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was used in Suzuki reactions to produce various substituted pyridines and pyridones. This showcases the adaptability of halogenated compounds in synthesizing structurally diverse molecules, which can be essential in drug development and other chemical industries (Sutherland & Gallagher, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Given the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs with a wide range of pharmacological activities .

properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBCMAIWONHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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